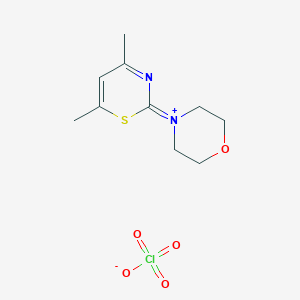
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. This compound is particularly interesting due to its combination of a thiazine ring and a morpholinium ion, making it a subject of study in various scientific fields .
Preparation Methods
The synthesis of 4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of 4,6-dimethyl-2H-1,3-thiazine with morpholine in the presence of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Scientific Research Applications
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate can be compared with other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: This compound has a similar structure but with different substituents on the thiazine ring.
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Another related compound with a thiazine ring but different functional groups.
The uniqueness of this compound lies in its specific combination of a thiazine ring and a morpholinium ion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88626-29-3 |
|---|---|
Molecular Formula |
C10H15ClN2O5S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
4-(4,6-dimethyl-1,3-thiazin-2-ylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C10H15N2OS.ClHO4/c1-8-7-9(2)14-10(11-8)12-3-5-13-6-4-12;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HTNFUSMOKDRBRF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=[N+]2CCOCC2)S1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















